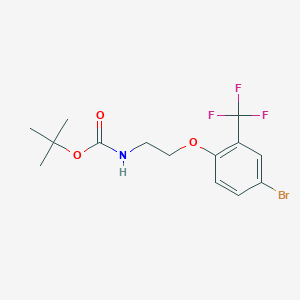

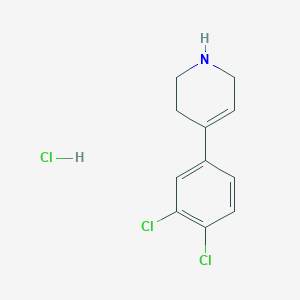

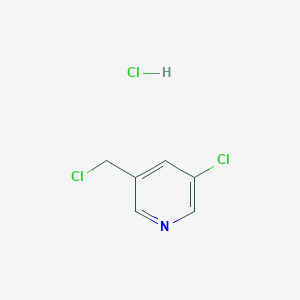

![molecular formula C7H5ClIN3 B1469527 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1152475-62-1](/img/structure/B1469527.png)

2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

Vue d'ensemble

Description

“2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine” is a chemical compound with the CAS Number: 1152475-62-1 . It has a molecular weight of 293.49 and is a white to yellow solid .

Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine . The InChI code for this compound is 1S/C6H3ClIN3/c7-6-10-2-4-5(11-6)3(8)1-9-4/h1-2,9H .Physical And Chemical Properties Analysis

This compound is a white to yellow solid . and should be stored at a temperature of 2-8°C . The shipping temperature is normal .Applications De Recherche Scientifique

Synthesis and Antiviral Activity

2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine derivatives have been explored for their antiviral activities. For instance, certain 4-substituted and 2,4-disubstituted derivatives demonstrated slight activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), though these activities were not significant enough to warrant further study (Saxena et al., 1988).

Inhibition of Xanthine Oxidase

N-methyl isomers of the compound were found to inhibit xanthine oxidase, an enzyme involved in purine metabolism. Among these isomers, the 7- and 1-methyl isomers showed notable inhibitory activity (Seela et al., 1984).

Derivatives and Reactivity

Research on pyrrolo[3,2-d]pyrimidines containing amino or sulfhydryl substituents at position 4 has been conducted. The presence of a nitrile group in the 7 position was found to increase the reactivity of chlorine in the compound (Britikova et al., 1977).

Palladium-Catalyzed Reactions

The palladium-catalyzed reaction of methyl 5-amino-4-chloro- or iodo-7-methyl-2-methylthiopyrrolo[2,3-d]pyrimidine with arylacetylenes has been investigated, leading to the synthesis of new heterocyclic systems (Tumkevičius & Masevičius, 2004).

Antiproliferative and Antiviral Properties

4-substituted and 4,5-disubstituted derivatives of 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine have shown both antiproliferative and antiviral properties. Some derivatives inhibited cell growth in L1210 cells in vitro and were active against HCMV and HSV-1 (Pudlo et al., 1990).

Antibacterial Agents

Pyrrolo[3,2-d]pyrimidines have also been synthesized for potential use as antibacterial agents. Novel syntheses involving tetrazolo and triazolo systems attached to pyrrolo[2,3-d]pyrimidines have been reported for biological screening (Dave & Shah, 2002).

Potential Anti-Cancer Therapeutics

There has been a focus on N-5-substituted pyrrolo[3,2-d]pyrimidines as potential anti-cancer therapeutics. Structural and biological investigations suggest these compounds could act as DNA or RNA alkylators (Cawrse et al., 2019).

Antibacterial Evaluation

A new class of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines has shown potential as antibacterial agents. Structural confirmation and antibacterial activity testing have been conducted (Etemadi et al., 2016).

Safety And Hazards

Propriétés

IUPAC Name |

2-chloro-7-iodo-5-methylpyrrolo[3,2-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClIN3/c1-12-3-4(9)6-5(12)2-10-7(8)11-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSWFSJYDYCROCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=NC(=NC=C21)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClIN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745416 | |

| Record name | 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine | |

CAS RN |

1152475-62-1 | |

| Record name | 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

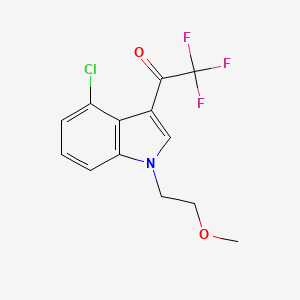

![6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1469446.png)

![3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1469456.png)